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Compound of Interest

Compound Name: 2-ethoxy-N-methylaniline
CAS No.: 20308-28-5
Cat. No.: B1312851

Get Quote

Introduction and Significance

N-methyl-o-phenetidine (Systematic Name: N-methyl-2-ethoxyaniline) is a secondary aromatic
amine.[1][2] It functions primarily as a research standard in the analysis of pharmaceutical
impurities and metabolic byproducts of ethoxylated anilines.[2]

Unlike its para-isomer, which has analgesic properties (and nephrotoxic liabilities), the ortho-
isomer is primarily investigated for its toxicological potential.[1][2] The close proximity of the
ethoxy group to the nitrogen atom in the ortho position introduces unique steric and electronic
effects that influence its reactivity, metabolic activation, and spectroscopic signature.[2]

Core Applications

o Impurity Profiling: Monitoring methylated byproducts in the synthesis of o-phenetidine-based
dyes or intermediates.[1][Z]
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o Toxicology: Investigating the "ortho-effect” in methemoglobinemia induction compared to
primary amines.

e Organic Synthesis: Precursor for N-heterocyclic carbene ligands or specialized
agrochemicals.[1][2]

Physicochemical Profile

The following data establishes the baseline identity of the molecule.

ble 1: Molecular Snecificati

Property Specification Notes
Chemical Name N-methyl-o-phenetidine Also: N-methyl-2-ethoxyaniline
Molecular Formula CoH13NO

Calculated (C: 12.01, H: 1.008,

Molecular Weight 151.21 g/mol
N: 14.01, O: 16.[1][2][3][4]00)

i o ) Colorless to pale brown;
Physical State Liquid (Oil) o )
oxidizes upon air exposure.[2]

Slightly lower/comparable to o-
Boiling Point (Predicted) ~225-230 °C phenetidine (229 °C) due to
reduced H-bonding.[1][2]

Soluble in EtOH, DCM, EtOAc.

Solubility Organic Solvents -
[2] Low water solubility.[2][5][6]
Weak base; N-methyl group
pKa (Predicted) ~4.5-5.0 increases basicity vs. primary

amine.[1][2]

Structural Analysis & Connectivity

The steric hindrance provided by the ortho-ethoxy group is the defining structural feature.[1][2]
This bulky group forces the N-methyl substituent out of the plane of the benzene ring, reducing
conjugation and altering the electronic density on the nitrogen.[1]
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Visualization: Structural Architecture

The following diagram illustrates the connectivity and the steric interaction zone.
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Figure 1: Connectivity diagram highlighting the steric interaction between the ortho-ethoxy
group and the N-methyl amine.[1]

Synthesis Protocol: Reductive Methylation

To obtain high-purity N-methyl-o-phenetidine for analytical standards, Reductive Amination is
preferred over direct alkylation (e.g., with methyl iodide) to avoid over-alkylation to the
quaternary ammonium salt.[1][2]

Experimental Workflow

Objective: Synthesize N-methyl-o-phenetidine from o-phenetidine. Scale: 10 mmol.

Reagents
e Precursor: o-Phenetidine (CAS 94-70-2) [1].[1][2][7]

¢ Methyl Source: Formaldehyde (37% aq.[2] solution).
e Reducing Agent: Sodium Borohydride (NaBHa4) or Hydrogen/Pd-C.[1][2]

e Solvent: Methanol (MeOH).[2]

Step-by-Step Methodology
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¢ Imine Formation:

o

Dissolve 1.37 g (10 mmol) of o-phenetidine in 20 mL of Methanol.

[¢]

Add 1.5 eq (0.45 g) of Formaldehyde solution dropwise at 0°C.[2]

[¢]

Mechanism:[1][2][8][9] The amine attacks the carbonyl to form the imine (Schiff base)
intermediate.[2]

o

Stir for 30 minutes at room temperature.
e Reduction:
o Cool the solution to 0°C.

o Slowly add 1.5 eq (0.57 g) of NaBHa4 in small portions. (Caution: Hydrogen gas evolution).
[21[5]

o Control: Maintain temperature <10°C to prevent side reactions.[2]
e Quenching & Isolation:

o Stir for 2 hours. Quench with 10 mL water.

o Evaporate Methanol under reduced pressure.[2]

o Extract the aqueous residue with Dichloromethane (3 x 15 mL).[2]
 Purification:

o Dry combined organics over Naz2S0a.[2]

o Concentrate to yield the crude oil.[2]

o Validation: Purify via flash column chromatography (Silica gel; Hexane:EtOAc 9:1) to
remove unreacted o-phenetidine.[1][2]

Visualization: Synthesis Pathway
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Figure 2: Synthetic pathway via reductive amination to ensure mono-methylation.[1][2][3]

Analytical Characterization

Reliable identification requires distinguishing the N-methyl derivative from the primary amine
precursor.[1]

A. Nuclear Magnetic Resonance (NMR) Prediction[2]
« 1H NMR (CDCls, 400 MHz):

o 9 1.45 (t, 3H): Methyl of the ethoxy group (-OCH2CHs).[2]

o

0 2.85 (s, 3H):Diagnostic Peak. N-Methyl group (-NCHs).[1][2] Note: This singlet confirms
N-methylation.[1][2]

o

0 4.05 (g, 2H): Methylene of the ethoxy group (-OCH2CH3).[2]

[e]

0 4.20 (br s, 1H): N-H proton (broad, exchangeable).[2]

o

0 6.6 — 7.0 (m, 4H): Aromatic protons (Ortho-substitution pattern).[2]

B. Mass Spectrometry (GC-MS)[1][2]

e Molecular lon (M*): m/z 151.[2]

» Fragmentation Pattern:
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o m/z 122 (M - 29): Loss of ethyl group (typical of phenetidines).[1][2]
o m/z 136 (M - 15): Loss of methyl radical (less common than ethyl loss).[1][2]

o Base Peak: Likely m/z 122 or m/z 108 (loss of ethoxy + H rearrangement).[2]

C. HPLC Method (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 um.[2]

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[2]

Gradient: 10% B to 90% B over 20 min.

Detection: UV at 254 nm (aromatic ring) and 280 nm.[2]

Retention: N-methyl-o-phenetidine will elute after o-phenetidine due to increased
hydrophobicity (addition of methyl group).[1][2]

Toxicological Implications

While specific data for the N-methyl derivative is sparse, its toxicity profile is inferred from the
parent compound, o-phenetidine, and the metabolic logic of anilines.

Mechanism of Toxicity

o Methemoglobinemia: Like o-phenetidine, the N-methyl derivative can undergo N-
hydroxylation (after N-demethylation or direct oxidation) to form the N-hydroxy metabolite.[1]
[2] This oxidizes Hemoglobin (Fe2*) to Methemoglobin (Fe3*), impairing oxygen transport [2].

[2]

« Carcinogenicity: o-Phenetidine is a Category 2 carcinogen.[1][2] The "ortho-effect" often
prevents the planar alignment required for DNA intercalation seen in some amines, but the
reactive quinone-imine metabolites generated via CYP450 activation are genotoxic.[1]

Visualization: Metabolic Activation Pathway
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Figure 3: Metabolic pathway showing N-demethylation followed by bioactivation to toxic
species.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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